![molecular formula C12H16ClN3O B1375722 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 1423887-71-1](/img/structure/B1375722.png)
1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one
Descripción general
Descripción
“1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound with the molecular weight of 253.73 . It is also known as PF-06815345, a liver-targeted, orally available prodrug .
Molecular Structure Analysis
The IUPAC name for this compound is 1-acetyl-4-[(4-chloro-2-pyridinyl)methyl]piperazine . Its InChI Code is 1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Aplicaciones Científicas De Investigación
Prodrug Development
This compound is a potential candidate for prodrug development due to its structural features that allow for metabolic conversion. Prodrugs are inactive derivatives of drug molecules that must undergo an enzymatic and/or chemical transformation within the body to release the active drug, enhancing its absorption, distribution, metabolism, and excretion (ADME) properties .
PCSK9 Inhibition
It has been identified as a liver-targeted molecule that can inhibit PCSK9 protein synthesis. PCSK9 inhibitors are a class of drugs that have shown promise in lowering low-density lipoprotein cholesterol (LDL-C) levels, which are associated with cardiovascular diseases .
Pharmacological Research
The compound’s interaction with various enzymes and receptors, such as liver carboxyesterase, makes it a valuable tool in pharmacological research to study enzyme kinetics and drug-receptor interactions .
Chemical Biology
In chemical biology, this compound can be used to study the biological processes at the molecular level, particularly in understanding the role of piperazine rings in biological systems and their potential therapeutic effects .
Material Science
The compound’s unique structure could be utilized in material science, particularly in the synthesis of novel organic frameworks which could have applications in catalysis, gas storage, or as sensors .
Analytical Chemistry
Due to its distinct chemical properties, this compound can serve as a standard or reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances in complex mixtures .
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-[(4-chloropyridin-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXHVIIQDGGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



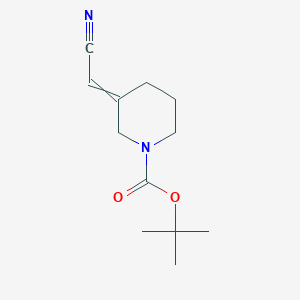
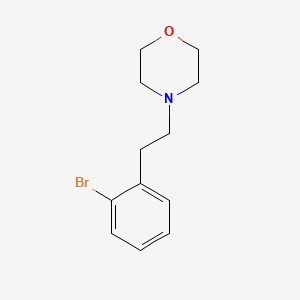
![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)
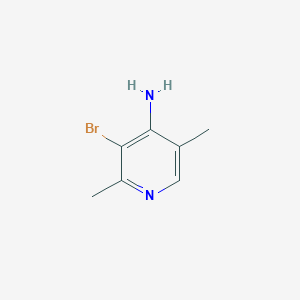
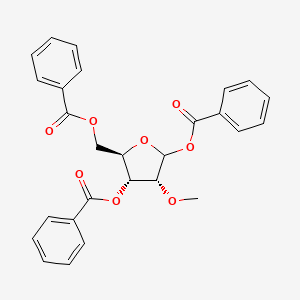
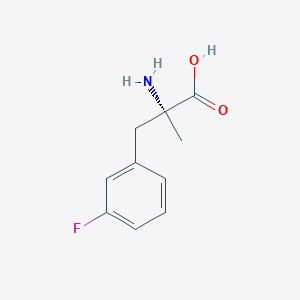
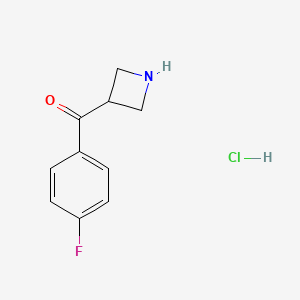
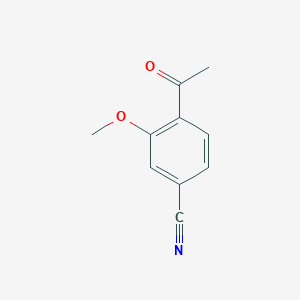
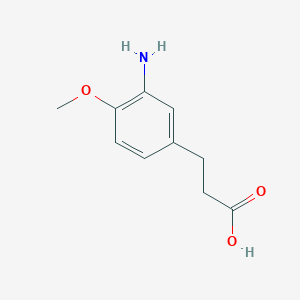
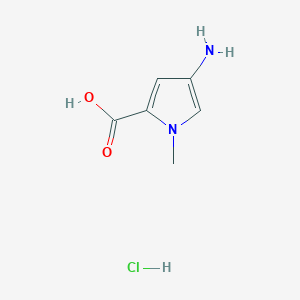
![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)
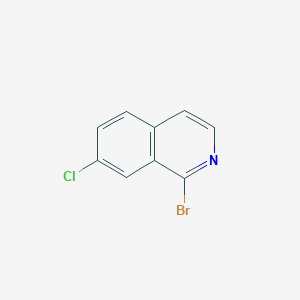
![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)
